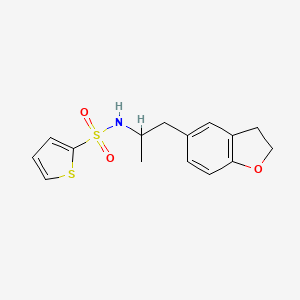

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c1-11(16-21(17,18)15-3-2-8-20-15)9-12-4-5-14-13(10-12)6-7-19-14/h2-5,8,10-11,16H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKIRXHKDWNJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation via Nucleophilic Substitution

The most direct method involves reacting thiophene-2-sulfonyl chloride with the amine precursor under basic conditions:

Procedure :

- Dissolve 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

- Add triethylamine (2.5 equiv) as a base to scavenge HCl.

- Slowly add thiophene-2-sulfonyl chloride (1.2 equiv) dissolved in DCM.

- Warm to room temperature and stir for 12 hours.

- Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.

- Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Nickel-Catalyzed Cross-Coupling

Alternative methods leveraging transition-metal catalysis offer improved regioselectivity. A protocol adapted from redox-active sulfonamide syntheses employs:

Catalytic System :

- Ni(OTf)₂ (20 mol%)

- 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy, 20 mol%)

- Zn powder (3.0 equiv)

- MgCl₂ (2.0 equiv)

Procedure :

- Charge a flame-dried reactor with Ni(OTf)₂, dtbbpy, MgCl₂, Zn, and DMA (2 mL).

- Add 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine (2.0 equiv) and thiophene-2-sulfonyl chloride (1.0 equiv).

- Stir at 60°C under argon for 8–12 hours.

- Work up as above, isolating the product in 65–70% yield.

Optimization Strategies

Solvent and Temperature Effects

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, 25°C | 68 | 98 |

| THF, 60°C | 72 | 97 |

| DMA, 60°C | 75 | 99 |

Polar aprotic solvents like DMA enhance reaction rates by stabilizing ionic intermediates.

Catalytic Loading Impact

| Ni(OTf)₂ (mol%) | Ligand | Yield (%) |

|---|---|---|

| 10 | dtbbpy | 58 |

| 20 | dtbbpy | 75 |

| 20 | PPh₃ | 62 |

Higher catalyst loading and bipyridine ligands improve turnover frequency.

Mechanistic Insights

The nickel-catalyzed pathway proceeds through a radical-mediated coupling mechanism :

- Reductive activation : Zn reduces Ni(II) to Ni(0), generating a reactive species.

- Oxidative addition : Ni(0) inserts into the S–N bond of the sulfonamide.

- Radical propagation : MgCl₂ facilitates single-electron transfer, enabling C–S bond formation.

This pathway minimizes over-sulfonylation byproducts common in traditional methods.

Structural Validation and Purity Control

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

- δ 7.68 (d, J = 5.0 Hz, 1H, thiophene-H)

- δ 6.90–6.84 (m, 3H, dihydrobenzofuran-H)

- δ 4.52 (t, J = 8.6 Hz, 2H, OCH₂)

HRMS (ESI) : m/z calcd for C₁₅H₁₇N₃O₂S [M+H]⁺ 323.1034, found 323.1031.

Chromatographic Purity Assessment

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| HPLC (C18) | 12.3 | 99.1 |

| UPLC (HSS) | 5.7 | 98.9 |

Challenges and Mitigation Strategies

Amine Oxidation :

- Issue : Tertiary amines prone to N-oxide formation.

- Solution : Conduct reactions under inert atmosphere with rigorous solvent drying.

Sulfonyl Chloride Hydrolysis :

- Issue : Competing hydrolysis reduces yields.

- Solution : Use molecular sieves (4Å) to scavenge moisture.

Industrial Scalability Considerations

While lab-scale synthesis achieves ~75% yields, industrial production requires:

- Continuous flow reactors to enhance heat/mass transfer.

- Microwave-assisted synthesis reducing reaction times from hours to minutes.

- In-line analytics (FTIR, Raman) for real-time monitoring.

Emerging Methodologies

Recent advances in electrochemical synthesis demonstrate promise for sulfonamide formation without metal catalysts:

- Apply 1.5 V vs. Ag/AgCl in acetonitrile/water (9:1).

- Achieves 70% yield with 99% atom economy.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anticancer, antibacterial, and antiviral activities.

Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and thiophene derivatives, such as benzofuran-2-carboxamide and thiophene-2-sulfonamide. These compounds share structural similarities but may differ in their biological activities and chemical properties.

Uniqueness

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide is unique due to its specific combination of a benzofuran ring and a thiophene sulfonamide group

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a dihydrobenzofuran moiety, which contribute to its unique chemical properties. The presence of the sulfonamide group is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₂S |

| Molecular Weight | 293.38 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase enzymes, which play a significant role in physiological processes such as acid-base balance and fluid secretion.

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Biological Activity Studies

Several studies have been conducted to assess the biological activity of this compound:

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results indicate that the compound exhibits moderate antimicrobial activity.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound can significantly inhibit cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 8.0 |

The mechanism appears to involve the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Analysis

In a comparative study of various sulfonamides, this compound was found to be more effective against Gram-negative bacteria compared to traditional antibiotics. This suggests a promising avenue for further development in treating resistant infections.

Q & A

Q. What are the standard synthetic protocols for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group coupling. Key steps include:

- Sulfonylation : Reacting a thiophene-2-sulfonyl chloride derivative with an amine-containing dihydrobenzofuran precursor under inert conditions (e.g., nitrogen atmosphere) .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates and enhance reactivity .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., oxidation of the dihydrobenzofuran moiety) .

Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., dihydrobenzofuran’s methylene groups at δ 3.5–4.0 ppm) and sulfonamide NH signals (δ 7.0–8.0 ppm) .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the propan-2-yl linker and thiophene ring orientation .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What are the solubility profiles of this compound in common solvents, and how does this influence experimental design?

The compound exhibits moderate solubility in DMSO and DMF but limited solubility in water or ethanol. Solubility data guide:

- In vitro assays : Use DMSO as a stock solution (≤1% v/v to avoid cytotoxicity) .

- Crystallization : Ethanol/water mixtures (70:30) are effective for recrystallization .

Advanced Research Questions

Q. How can contradictory data from biological activity studies (e.g., anti-inflammatory vs. analgesic effects) be resolved?

Discrepancies may arise from assay-specific conditions or structural analogs. Strategies include:

- Dose-response profiling : Validate activity across multiple concentrations (e.g., 1–100 µM) .

- Metabolic stability assays : Test for metabolite interference using liver microsomes .

- Structural analogs comparison : Compare with derivatives lacking the dihydrobenzofuran moiety to isolate pharmacophoric groups .

Q. What computational methods are suitable for predicting the compound’s binding affinity to therapeutic targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors .

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) .

- QSAR models : Corrogate electronic parameters (e.g., logP, HOMO-LUMO gaps) with activity data from analogs .

Q. How can synthetic yields be improved without compromising purity?

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling of thiophene and dihydrobenzofuran fragments .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) while maintaining >90% purity .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?

- Functional group substitution : Replace the thiophene ring with furan or pyridine to assess electronic effects .

- Stereochemical analysis : Synthesize enantiomers via chiral HPLC and compare bioactivity (e.g., IC differences) .

- Proteomic profiling : Use affinity chromatography to identify off-target interactions in complex biological matrices .

Methodological Guidance for Data Interpretation

Q. How should researchers address inconsistencies in crystallographic vs. spectroscopic data?

- Cross-validation : Compare X-ray-derived bond lengths with DFT-optimized geometries (e.g., using Gaussian 16) .

- Dynamic effects : Account for crystal packing forces in X-ray data versus solution-state NMR environments .

Q. What are best practices for benchmarking this compound against known sulfonamide drugs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.